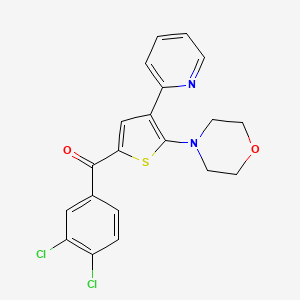
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, also known as DMT, is an organic compound with a wide range of applications in the scientific and medical fields. DMT is a synthetic compound that has been used in the synthesis of a variety of pharmaceuticals and therapeutic agents, as well as in the development of materials for use in research and industry. The unique properties of DMT make it an ideal candidate for a variety of applications, and its versatility has made it a popular choice for scientists and medical professionals alike.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone involves the reaction of 3,4-dichlorobenzoyl chloride with 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid, followed by reduction of the resulting acid chloride with sodium borohydride.
Starting Materials
3,4-dichlorobenzoyl chloride, 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid, sodium borohydride, solvents and reagents
Reaction
Step 1: Dissolve 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid in a suitable solvent, such as dichloromethane or chloroform., Step 2: Add 3,4-dichlorobenzoyl chloride to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Dissolve the resulting crude product in a suitable solvent, such as ethanol or methanol., Step 6: Add sodium borohydride to the reaction mixture and stir at room temperature for several hours., Step 7: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in a variety of scientific research applications, including drug synthesis, material development, and nanotechnology. In addition to its use in the synthesis of pharmaceuticals, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has also been used to create materials for use in medical research and industry. In nanotechnology, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the development of nanomaterials for use in drug delivery, cell engineering, and tissue engineering.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is not fully understood, however, it is believed to interact with several proteins in the body. It is thought that (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone binds to certain proteins in the brain and activates certain receptors, leading to its effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is also believed to interact with the serotonin and dopamine systems, leading to its psychoactive effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone are not fully understood, however, it is known to have psychoactive effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the treatment of depression, anxiety, and other mental health disorders. It has also been used to treat pain, inflammation, and other physical ailments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in laboratory experiments include its ease of synthesis, its stability, and its low toxicity. Additionally, its versatility makes it an ideal candidate for a variety of applications. However, there are some limitations to using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in lab experiments. For example, it is not as effective as other compounds in certain applications, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone. For example, it could be used in the development of new drugs and materials for use in drug delivery, cell engineering, and tissue engineering. Additionally, it could be used in the development of new materials for use in medical research and industry. Additionally, its potential as a therapeutic agent could be further explored, as its unique properties make it an ideal candidate for the treatment of various mental and physical ailments. Finally, its potential as a recreational drug could be further explored, as its psychoactive effects could be beneficial to some individuals.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZZGHVSYVHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

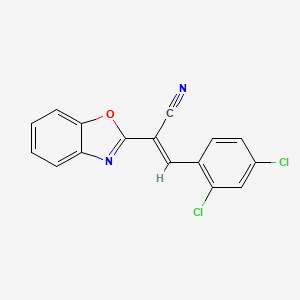
![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
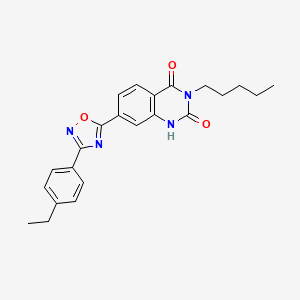
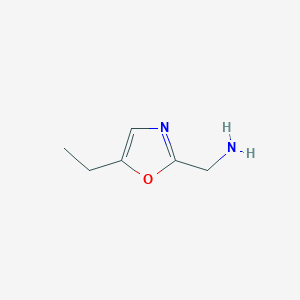
![5,10-Dihydroindolo[3,2-b]indole](/img/structure/B2619455.png)
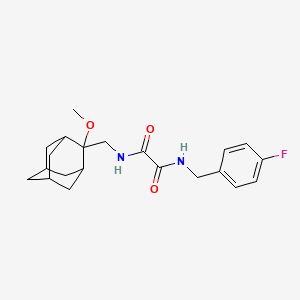
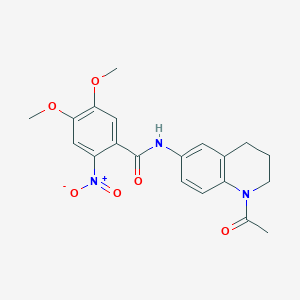
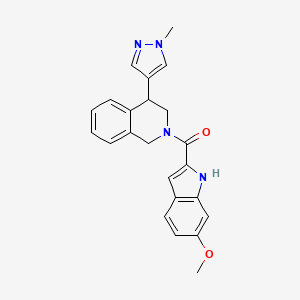
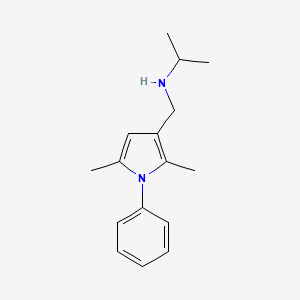
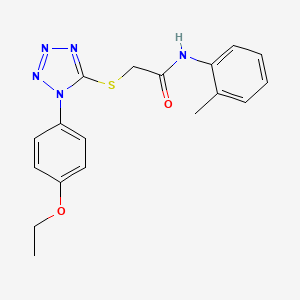
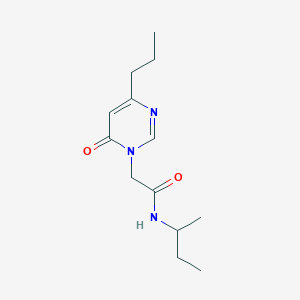
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)